molecular formula C16H22N4O4 B4332158 1-{4-[3-(MORPHOLIN-4-YL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHAN-1-ONE

1-{4-[3-(MORPHOLIN-4-YL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHAN-1-ONE

Cat. No.: B4332158
M. Wt: 334.37 g/mol
InChI Key: AWSKGSWXSSTLDD-UHFFFAOYSA-N
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Description

1-{4-[3-(MORPHOLIN-4-YL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound that features a morpholine ring substituted with a nitrophenyl group and an acetylpiperazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[3-(MORPHOLIN-4-YL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHAN-1-ONE typically involves multi-step organic reactions. One common method includes the following steps:

    Acetylation: The addition of an acetyl group to the piperazine ring.

    Coupling Reaction: The final step involves coupling the acetylpiperazinyl group with the nitrophenyl-morpholine structure.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-{4-[3-(MORPHOLIN-4-YL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The acetyl group can be removed under reductive conditions.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions often involve strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the morpholine ring.

Scientific Research Applications

1-{4-[3-(MORPHOLIN-4-YL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHAN-1-ONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{4-[3-(MORPHOLIN-4-YL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets. The acetylpiperazinyl moiety can interact with enzymes or receptors, modulating their activity. The nitrophenyl group may also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-acetylpiperazin-1-yl)benzoic acid
  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide

Uniqueness

1-{4-[3-(MORPHOLIN-4-YL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHAN-1-ONE is unique due to its combination of a morpholine ring with both a nitrophenyl and an acetylpiperazinyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[4-(3-morpholin-4-yl-4-nitrophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4/c1-13(21)17-4-6-18(7-5-17)14-2-3-15(20(22)23)16(12-14)19-8-10-24-11-9-19/h2-3,12H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSKGSWXSSTLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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